molecular formula C12H8Cl2FN B1314423 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine CAS No. 877179-04-9

3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine

Cat. No. B1314423
M. Wt: 256.1 g/mol
InChI Key: QUVGVAKQHNJQNN-UHFFFAOYSA-N
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Description

“3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine” is also known as bixafen . It is a pyrazole-carboxamide fungicide developed by Bayer Crop Science . It is one of the fastest-growing succinate dehydrogenase inhibitors (SDHI) fungicides .


Synthesis Analysis

The synthesis of bixafen is similar to that of Fluxapyroxad. It involves the amide formation of intermediate-A: 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid and intermediate-B: 3’,4’-dichloro-3-fluoro-biphenyl-2-amine .


Molecular Structure Analysis

The molecular formula of bixafen is C18H12Cl2F3N3O . It contains a pyrazole ring attached to a carboxamide group and a dichlorofluorobiphenyl group .


Chemical Reactions Analysis

Bixafen inhibits fungal respiration by binding to the mitochondrial respiratory complex II . This leads to a disruption in the tricarboxylic acid cycle, inhibiting the metabolism of energy, thereby inhibiting the growth of the pathogen and leading to its death .


Physical And Chemical Properties Analysis

Bixafen has a melting point of 146.6 °C for the pure form (98.9% purity) and 142.9 °C for the technical form (95.8% purity) . It has a density of 1.43 g/cm3 for the pure form and 1.51 g/cm3 for the technical form . Its solubility in water is 0.49 mg/L at 20 °C . It has no noticeable odor .

Scientific Research Applications

Fungicide in Agriculture

  • Application Summary : Bixafen is a pyrazolecarboxamide fungicide . It is used to control a wide range of Ascomycete fungi, which are a major cause of disease in plants.

Potential Application in Medicine

  • Application Summary : There is some evidence to suggest that compounds similar to “3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine” may have potential applications in the treatment of neurodegenerative diseases .
  • Results/Outcomes : The outcomes of this potential application are currently unknown and would require further research .

Suzuki–Miyaura Coupling in Organic Chemistry

  • Application Summary : “3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine” could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boron compounds with organic halides .
  • Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved. Typically, a palladium catalyst is used in Suzuki–Miyaura coupling reactions .
  • Results/Outcomes : The outcomes of this potential application are currently unknown and would require further research .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN/c13-10-3-1-7(5-11(10)14)9-6-8(15)2-4-12(9)16/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVGVAKQHNJQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468783
Record name 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
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Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine

CAS RN

877179-04-9
Record name 3′,4′-Dichloro-5-fluoro[1,1′-biphenyl]-2-amine
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Record name 3',4'-Dichloro-5-fluorobiphenyl-2-amine
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Record name 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
Source EPA DSSTox
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Record name 3',4'-dichloro-5-fluorobiphenyl-2-amine
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Synthesis routes and methods

Procedure details

0.08 mol of an approximately 45% aqueous potassium hydroxide solution is added to a suspension of 6.3 g (0.02 mol, purity: 95%) N-(3′,4′-dichloro-5-fluorobiphenyl-2-yl)acetamide and 12 ml 2-methoxyethanol. This is heated to 100° C., stirred for 4 hours, cooled and the solvent is distilled off in a vacuum. The residue is mixed with ice water and extracted several times with toluene.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
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Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CP Delaney, EM Heyboer… - Organic syntheses; an …, 2020 - ncbi.nlm.nih.gov
A 500-mL, single-necked, round-bottomed flask (24/40 joint) containing a 4-cm× 1-cm, rod-shaped, Teflon-coated, magnetic stir bar is charged with 3, 4-dichlorophenylboronic acid (…
Number of citations: 1 www.ncbi.nlm.nih.gov

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